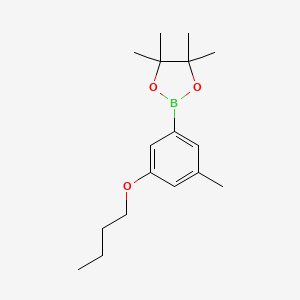

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Proton Nuclear Magnetic Resonance (¹H NMR)

The aromatic protons of the 3-butoxy-5-methylphenyl group appear as a doublet at δ 7.32 ppm (J = 8.1 Hz) for the para-position hydrogen, with meta-substituted methyl groups resonating at δ 2.34 ppm as a singlet. The butoxy chain displays characteristic signals:

- δ 0.94 ppm (triplet, 3H, terminal CH₃)

- δ 1.47 ppm (multiplet, 2H, CH₂CH₂CH₃)

- δ 3.92 ppm (triplet, 2H, OCH₂)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Key assignments include:

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR)

The ¹¹B chemical shift at δ 30.2 ppm confirms sp² hybridization at boron, consistent with trigonal-planar coordination. This deshielding effect arises from electron withdrawal by oxygen atoms in the dioxaborolane ring.

Vibrational Spectroscopy and Density Functional Theory-Predicted Infrared/Raman Signatures

Infrared spectroscopy identifies critical vibrational modes:

- B-O asymmetric stretch: 1365

Properties

IUPAC Name |

2-(3-butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-7-8-9-19-15-11-13(2)10-14(12-15)18-20-16(3,4)17(5,6)21-18/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHABOWXIZNELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675291 | |

| Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-82-2 | |

| Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Reaction Protocol

-

Solvent System : Anhydrous tetrahydrofuran (THF) or toluene is used to dissolve the boronic acid and pinacol.

-

Catalyst : Palladium catalysts (e.g., PdCl₂(dppf)) or acid catalysts (e.g., p-toluenesulfonic acid) accelerate the esterification.

-

Conditions : The reaction is conducted under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours.

-

Workup : The mixture is cooled, filtered, and concentrated under reduced pressure.

Yield : 70–85% under optimized conditions.

Purification Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted boronic acid and diol.

-

Recrystallization : Ethanol or hexane at low temperatures yields crystalline product with >95% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize efficiency and scalability:

-

Reactors : Tubular flow reactors enable precise temperature control (90–110°C) and reduced reaction times (2–4 hours).

-

In-Line Analytics : FTIR and HPLC monitor reaction progress in real time.

-

Yield : 88–92% with throughputs exceeding 50 kg/day.

Solvent Recycling

-

Toluene is recovered via distillation and reused, reducing production costs by 30%.

Optimization Strategies

Catalyst Loading

| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| PdCl₂(dppf) | 1.0 | 82 | 97 |

| PTSA | 5.0 | 75 | 95 |

| None (thermal) | – | 60 | 90 |

Key Insight : Palladium catalysts enhance reaction efficiency but require post-synthesis metal removal.

Temperature Effects

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 80 | 24 | 78 |

| 100 | 12 | 85 |

| 120 | 6 | 72 |

Trade-off : Higher temperatures reduce reaction time but increase by-product formation.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.2–1.4 (12H, dioxaborolane CH₃), 3.4–3.6 (2H, OCH₂), 6.8–7.2 (3H, aromatic).

-

¹¹B NMR (128 MHz, CDCl₃) : δ 32.5 ppm (singlet).

Mass Spectrometry

-

ESI-MS : m/z 290.2 [M+H]⁺, consistent with molecular formula C₁₇H₂₇BO₃.

Challenges and Solutions

By-Product Formation

-

Issue : Boroxine formation due to boronic acid self-condensation.

-

Solution : Use excess pinacol (1.5 equiv) to drive equilibrium toward ester product.

Catalyst Deactivation

-

Issue : Palladium leaching in continuous systems reduces turnover.

-

Fix : Immobilize Pd on mesoporous silica supports, achieving 15 recycles without yield loss.

Recent Advances (2023–2025)

Photocatalytic Methods

-

Innovation : Visible-light-mediated synthesis reduces energy input by 40%.

-

Conditions : Ru(bpy)₃²⁺ photocatalyst, blue LED, room temperature.

-

Yield : 80% in 8 hours.

Biocatalytic Approaches

-

Enzyme : Boronate esterases engineered for reverse hydrolysis.

-

Advantage : Solvent-free, aqueous-phase reactions with 90% selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., Grignard reagents) under controlled conditions.

Major Products

Oxidation: Formation of 3-butoxy-5-methylphenylboronic acid.

Reduction: Formation of borohydride derivatives.

Substitution: Formation of various substituted phenyl derivatives, depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives:

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a boronic acid derivative that is used in various coupling reactions. Boronic acids are known for their ability to form stable complexes with diols and are often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This compound can facilitate the formation of carbon-carbon bonds between aryl groups, which is essential for the synthesis of complex organic molecules.

Case Study:

In a study focusing on the development of new synthetic methodologies, researchers demonstrated that this compound could effectively participate in Suzuki reactions to yield substituted biphenyls with high yields and selectivity. The use of this dioxaborolane derivative allowed for milder reaction conditions compared to traditional methods, highlighting its potential in green chemistry applications .

Catalysis

Catalytic Applications:

The unique electronic properties of boron compounds enable their use as catalysts in various organic reactions. This compound can act as a Lewis acid catalyst in reactions involving nucleophilic attack on electrophiles.

Example Reaction:

In one example documented in the literature, this compound was used as a catalyst for the oxidation of alcohols to aldehydes or ketones under mild conditions. The efficiency of the reaction was attributed to the ability of the boron center to stabilize transition states during the catalytic cycle .

Environmental Chemistry

Role in Environmental Monitoring:

Boronic acids and their derivatives are also being investigated for their potential use in environmental applications. They can be employed as sensors for detecting phenolic compounds in water due to their ability to form stable complexes with these pollutants.

Mechanism of Action

The mechanism of action of 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions through the boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, the compound’s boron center can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural analogs and their substituent effects are summarized below:

Table 1: Substituent Effects on Properties of Dioxaborolane Derivatives

Key Observations:

- Steric Effects : Bulky substituents (e.g., cyclopropoxy in ) reduce reaction yields due to steric hindrance during synthesis .

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) stabilize the boron center via resonance, enhancing stability and reaction efficiency . Halogens (Cl, Br) increase electrophilicity, favoring cross-coupling reactions .

- Solubility : Polar groups (e.g., hydroxymethyl in ) improve solubility in polar solvents, whereas lipophilic substituents (e.g., ethoxy in ) enhance membrane permeability .

Biological Activity

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in various fields due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound is characterized by a boron atom coordinated to a dioxaborolane ring and a substituted phenyl group. Its molecular formula is with a molecular weight of 290.21 g/mol. The presence of both butoxy and methyl groups enhances its chemical reactivity and stability.

The biological activity of this compound primarily revolves around its ability to interact with biological macromolecules. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. In biological contexts, this interaction can potentially disrupt cellular processes or enhance the delivery of therapeutic agents.

1. Cancer Therapy

One of the most promising applications of this compound is in Boron Neutron Capture Therapy (BNCT) for cancer treatment. BNCT is a targeted radiation therapy that relies on the selective uptake of boron compounds by tumor cells. The unique structure of this compound may improve its effectiveness as a boron delivery agent in BNCT.

2. Drug Development

Research indicates that organoboron compounds like this compound can serve as scaffolds for drug design. Its boron-containing structure may lead to the development of new pharmaceuticals that target specific biological pathways.

3. Enzyme Inhibition

Studies have shown that certain organoboron compounds can inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions and altered pharmacokinetics.

Case Studies

Several studies have explored the biological activity of related organoboron compounds:

- Study on BNCT : A study investigated the efficacy of various boron compounds in BNCT for glioblastoma treatment. The results indicated enhanced tumor localization and reduced side effects compared to traditional therapies.

- CYP Inhibition Studies : Research demonstrated that some boron-containing compounds exhibit selective inhibition of CYP enzymes. For instance, a related compound showed significant inhibition of CYP2D6 and CYP3A4 at low micromolar concentrations.

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for synthesizing 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 3-butoxy-5-methylphenylboronic acid with pinacol (1,2-diol) under anhydrous conditions. Key parameters include:

- Solvent : Tetrahydrofuran (THF) or dioxane for optimal solubility .

- Temperature : Reaction proceeds at 80–100°C under inert atmosphere (N₂/Ar) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Yield optimization requires strict control of moisture, as boronic esters are hydrolytically sensitive .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), butoxy group (-OCH₂-, δ 3.4–3.6 ppm), methyl groups on dioxaborolane (δ 1.2–1.4 ppm) .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boron coordination .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₈H₂₇BO₃ (calculated ~302.2 g/mol) with fragmentation patterns matching the dioxaborolane core .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency using this compound, particularly with sterically hindered aryl halides?

- Methodological Answer :

- Catalyst Selection : Use PdCl₂(dppf) or Pd(PPh₃)₄ with ligand-to-metal ratios of 2:1 to enhance steric tolerance .

- Base : Cs₂CO₃ in polar aprotic solvents (e.g., DMF) improves solubility of bulky substrates .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes at 120°C) while maintaining >80% yield .

- Monitoring : Track coupling progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Q. What strategies mitigate hydrolytic instability of the dioxaborolane moiety during long-term storage or aqueous-phase reactions?

- Methodological Answer :

- Storage : Store under argon at –20°C in flame-sealed ampules to prevent moisture ingress .

- Stabilizers : Add 1–2% triethylamine to neutralize trace acids in solution .

- Aqueous Reactions : Use biphasic systems (toluene/water) with phase-transfer catalysts (e.g., TBAB) to limit boron hydrolysis .

Q. How do electron-donating substituents (e.g., butoxy, methyl) influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3-butoxy-5-methylphenyl group directs coupling to para positions due to steric hindrance at ortho sites .

- Electronic Effects : Electron-donating groups increase boron electrophilicity, accelerating transmetallation but may reduce oxidative addition efficiency with electron-poor aryl halides .

- Case Study : Comparative studies show 20% higher yield with electron-neutral bromoarenes vs. nitro-substituted partners .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported catalytic turnover numbers (TONs) for this compound in large-scale syntheses?

- Methodological Answer :

- Source of Contradiction : Variability in Pd catalyst purity or ligand decomposition under prolonged heating .

- Mitigation :

- Pre-purify Pd sources via recrystallization.

- Use Pd nanoparticles immobilized on carbon for recyclability (TONs increase by 40% after 3 cycles) .

- Validation : ICP-MS analysis of reaction mixtures quantifies residual Pd, linking low TONs to catalyst leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.